molecular formula C16H23NO2 B5134443 2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

Cat. No.: B5134443
M. Wt: 261.36 g/mol
InChI Key: ZYBVOSRSJHJOEP-UHFFFAOYSA-N
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Description

2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is an organic compound with a complex structure that includes a phenyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves the reaction of 2-methylpropanamide with a suitable oxane derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction between the amide and the oxane derivative . The reaction is usually carried out under an inert atmosphere at room temperature to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanamide: A simpler amide with similar reactivity but lacking the oxane and phenyl groups.

    N-[(4-phenyloxan-4-yl)methyl]propanamide: Similar structure but without the methyl group on the amide nitrogen.

Uniqueness

2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is unique due to the presence of both the oxane ring and the phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features .

Properties

IUPAC Name

2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(2)15(18)17-12-16(8-10-19-11-9-16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBVOSRSJHJOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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